An In-depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one
An In-depth Technical Guide to 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one . As a substituted pyridinone, this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, a proposed synthetic pathway with a detailed experimental protocol, and an analysis of its expected spectral properties. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound in novel research applications.
Introduction and Significance
Substituted pyridin-2(1H)-one scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The inherent functionalities of the pyridinone ring, including its capacity for hydrogen bonding and metal chelation, make it a privileged structure in drug design. The introduction of a bromine atom at the 5-position offers a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a broader chemical space.
Furthermore, the N-alkylation with a methylsulfonyl ethyl group introduces a polar, flexible side chain that can significantly influence the molecule's solubility, pharmacokinetic profile, and interactions with biological targets. The sulfonyl group is a well-established pharmacophore known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The combination of these structural features makes 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one a compound of considerable interest for the development of novel therapeutic agents and functional materials.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1187584-63-4 | BIOFOUNT[1] |
| Molecular Formula | C₈H₁₀BrNO₃S | BIOFOUNT[1] |
| Molecular Weight | 280.14 g/mol | BIOFOUNT[1] |
| Appearance | Predicted: White to off-white solid | --- |
| Melting Point | Predicted: >150 °C | Based on related structures |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and poorly soluble in water and nonpolar solvents. | --- |
| pKa | Predicted: Weakly acidic (pyridinone N-H of precursor) | --- |
Synthesis and Mechanism
The synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one can be logically achieved through the N-alkylation of the readily available starting material, 5-Bromo-2(1H)-pyridone. This reaction is a nucleophilic substitution where the deprotonated nitrogen of the pyridinone acts as a nucleophile, attacking an electrophilic alkylating agent. A plausible and efficient alkylating agent for this transformation is 2-(methylsulfonyl)ethyl bromide.
The proposed two-step synthesis involves the preparation of the alkylating agent followed by the N-alkylation reaction.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Methylsulfonyl)ethyl bromide (Hypothetical Procedure)
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Oxidation of 2-(Methylthio)ethanol: To a stirred solution of 2-(methylthio)ethanol (1.0 eq) in a suitable solvent such as dichloromethane or methanol at 0 °C, a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-(methylsulfonyl)ethanol, is extracted and purified.
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Bromination of 2-(Methylsulfonyl)ethanol: The purified 2-(methylsulfonyl)ethanol (1.0 eq) is dissolved in an anhydrous solvent like diethyl ether or dichloromethane. The solution is cooled to 0 °C, and a brominating agent such as phosphorus tribromide (PBr₃, ~0.4 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The mixture is then carefully quenched with water, and the desired 2-(methylsulfonyl)ethyl bromide is extracted and purified by column chromatography.
Step 2: Synthesis of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2(1H)-pyridone (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
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Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-(methylsulfonyl)ethyl bromide (1.1 eq) in anhydrous DMF dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours. The progress of the reaction is monitored by TLC.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
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Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one .
Spectral Analysis (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring and the ethylsulfonyl side chain.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridinone H-3 | ~6.5-6.7 | d | 1H | Olefinic proton adjacent to carbonyl. |
| Pyridinone H-4 | ~7.6-7.8 | dd | 1H | Olefinic proton coupled to H-3 and H-6. |
| Pyridinone H-6 | ~7.8-8.0 | d | 1H | Olefinic proton deshielded by bromine. |
| N-CH₂ | ~4.2-4.4 | t | 2H | Methylene group attached to the nitrogen, deshielded.[2] |
| S-CH₂ | ~3.4-3.6 | t | 2H | Methylene group adjacent to the sulfonyl group.[2] |
| SO₂-CH₃ | ~3.0-3.2 | s | 3H | Methyl group attached to the sulfonyl group.[2] |
¹³C NMR Spectroscopy
The carbon NMR would complement the proton NMR data, showing signals for all eight carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~160-165 | Carbonyl carbon of the pyridinone. |
| Pyridinone C-6 | ~140-145 | Olefinic carbon. |
| Pyridinone C-4 | ~140-145 | Olefinic carbon. |
| Pyridinone C-3 | ~120-125 | Olefinic carbon. |
| Pyridinone C-5 | ~105-110 | Carbon bearing the bromine atom. |
| N-CH₂ | ~50-55 | Methylene carbon attached to nitrogen. |
| S-CH₂ | ~50-55 | Methylene carbon adjacent to the sulfonyl group. |
| SO₂-CH₃ | ~40-45 | Methyl carbon of the sulfonyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and sulfonyl groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1650-1680 | Strong |
| SO₂ (Asymmetric stretch) | 1300-1350 | Strong[3][4] |
| SO₂ (Symmetric stretch) | 1120-1160 | Strong[3][4] |
| C-N Stretch | 1250-1350 | Medium |
| C-Br Stretch | 500-600 | Medium-Weak |
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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Molecular Ion (M⁺): A pair of peaks at m/z 280 and 282 of nearly equal intensity.
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Key Fragmentation Patterns:
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Loss of the methylsulfonyl group (-SO₂CH₃)
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Cleavage of the ethyl side chain.
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Presence of fragments corresponding to the bromopyridinone moiety.[5]
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Safety and Handling
As with any chemical compound, 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
While specific toxicity data is not available, related bromo- and sulfonyl-containing compounds may be irritants. A thorough risk assessment should be conducted before use.
Potential Applications
The unique structural features of 5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one suggest its utility in several areas of chemical research and development:
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Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutic compounds. The bromine atom can be used for late-stage functionalization to generate libraries of analogues for structure-activity relationship (SAR) studies.
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Materials Science: As a monomer or precursor for the development of functional polymers or coordination complexes with specific electronic or optical properties.
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Chemical Biology: As a starting point for the design of chemical probes to study biological pathways.
Conclusion
5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one is a promising heterocyclic compound with significant potential for a variety of research applications. This guide has provided a detailed overview of its fundamental properties, a robust and logical synthetic strategy, and a predictive analysis of its spectral characteristics. It is our hope that this information will serve as a valuable resource for scientists and researchers, facilitating the exploration of this molecule's full potential in advancing science and technology.
References
- D. Barnard, J. M. Fabian, and H. P. Koch, "Infrared Spectra of Sulfones and Related Compounds," Journal of the Chemical Society (Resumed), 1949, 2442-2454.
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- "Infrared Spectra of Sulfones and Related Compounds," Analytical Chemistry, 1956, 28 (11), pp 1774–1775.
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"NMR Chemical Shift Values Table," Chemistry Steps. Available: [Link]
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"5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one," BIOFOUNT. Available: [Link]
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"Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane," Doc Brown's Chemistry. Available: [Link]
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